Cas no 68584-25-8 (C10-C16 (Alkyl) benzenesulfonic acid-triethanolamine salt)
68584-25-8 structure
Product Name:C10-C16 (Alkyl) benzenesulfonic acid-triethanolamine salt
Numero CAS:68584-25-8
MF:C12H21NO6S
MW:307.363242864609
CID:505530
Update Time:2024-01-30
C10-C16 (Alkyl) benzenesulfonic acid-triethanolamine salt Proprietà chimiche e fisiche
Nomi e identificatori
-
- C10-C16 (Alkyl) benzenesulfonic acid-triethanolamine salt
- 2-[bis(2-hydroxyethyl)amino]ethanol,4-tridecan-3-ylbenzenesulfonic acid
- (C10-C16) Alkylbenzenesulfonic acid, triethanolamine
- (C10-C16) Alkylbenzenesulfonic acid, triethanolamine salt
- (C10-C16) Saturated alkylbenzenesulfonic acid, triethanolamine salt
- C10-C16 Alkylbenzenesulf
- C10-16-Alkylbenzenesulfonic acid, triethanolamine salt
- Benzenesulfonic acid, C10-16-alkyl derivs., compds. with triethanolamine
- C10-16-Alkylbenzenesulfonic acid, triethanolamine
- Alkyl-(C10-C16)-benzenesulfonic acid triethanolamine salt
- c10-c16(Alkyl)benzenesulfonic acid-triethanolamine salt
- 2-[bis(2-hydroxyethyl)amino]ethanol,4-tridecan-3 2-[bis(2-hydroxyethyl)amino]ethanol,4-tridecan-3-ylbenzenesulfonic acid-ylbenzenesulfonic acid
-
- Inchi: 1S/C6H15NO3.C6H6O3S/c8-4-1-7(2-5-9)3-6-10;7-10(8,9)6-4-2-1-3-5-6/h8-10H,1-6H2;1-5H,(H,7,8,9)
- Chiave InChI: AVZMHCLRAZFNHJ-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC=CC=1)(O)(=O)=O.N(CCO)(CCO)CCO
Proprietà calcolate
- Massa esatta: 489.312409
- Massa monoisotopica: 489.312409
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 33
- Conta legami ruotabili: 18
- Complessità: 434
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 127
Proprietà sperimentali
- Punto di ebollizione: 672.3°Cat760mmHg
- Punto di infiammabilità: 360.4°C
C10-C16 (Alkyl) benzenesulfonic acid-triethanolamine salt Letteratura correlata
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Ching Hsuan Lin,Yu Sin Shih,Meng Wei Wang,Chun Yu Tseng,Tzong Yuan Juang,Chih Feng Wang RSC Adv., 2014,4, 8692-8698
-
Upama Baruah,Devasish Chowdhury RSC Adv., 2016,6, 67102-67112
68584-25-8 (C10-C16 (Alkyl) benzenesulfonic acid-triethanolamine salt) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso